Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate
Description
Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate is a brominated aromatic compound featuring a pyrimidine core substituted with a 4-bromophenyl group and a phenoxyacetate ester moiety. This structure combines a heterocyclic pyrimidine ring with a brominated aromatic system, making it a candidate for applications in pharmaceuticals, agrochemicals, or as a synthetic intermediate. Its molecular formula is C₁₉H₁₅BrN₂O₃, with a molecular weight of 399.24 g/mol (derived from analogous pyrimidine-acetate structures in and ).
Properties
IUPAC Name |
methyl 2-[4-[4-(4-bromophenyl)pyrimidin-2-yl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O3/c1-24-18(23)12-25-16-8-4-14(5-9-16)19-21-11-10-17(22-19)13-2-6-15(20)7-3-13/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEVABVAPWDNEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate typically involves multiple steps. One common method starts with the bromination of phenylacetic acid methyl ester to form methyl 2-(4-bromophenyl)acetate . This intermediate is then reacted with 4-(4-bromophenyl)-2-pyrimidinyl phenol under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the pyrimidinyl group can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodinated or fluorinated derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. The pyrimidinyl group may also play a role in binding to nucleic acids or other biomolecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally distinguished from related brominated esters and pyrimidine derivatives by its unique substitution pattern. Below is a detailed comparison with analogous compounds:
Table 1: Structural and Functional Comparisons
Key Observations :
Electronic Effects: The target compound’s 4-bromophenyl group introduces strong electron-withdrawing effects compared to non-brominated analogs (e.g., ). This enhances stability and directs electrophilic substitution reactions. Pyrimidine-containing analogs (e.g., ) exhibit π-π interactions absent in simpler bromoacetates like .
In contrast, compounds like Methyl 2-(4-bromophenyl)acetate () are used as reference standards in regulatory applications due to their well-characterized purity.
Regulatory Status: Methyl 2-(4-bromophenyl)acetate () is explicitly noted as compliant with USP, EMA, JP, and BP standards, unlike the target compound, which lacks documented regulatory validation.
Biological Activity
Methyl 2-{4-[4-(4-bromophenyl)-2-pyrimidinyl]phenoxy}acetate, with the molecular formula C19H15BrN2O3, is an organic compound that has garnered interest in various fields of research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 477856-71-6
- Molecular Weight : 396.24 g/mol
- Physical Form : Solid
- Purity : 90% .
The biological activity of this compound is primarily attributed to its structural components:
- Bromophenyl Group : This moiety is known to interact with various proteins and enzymes, potentially inhibiting their activity.
- Pyrimidinyl Group : It may bind to nucleic acids or other biomolecules, influencing cellular pathways and processes.
- Phenoxyacetate Moiety : This part of the molecule may enhance solubility and bioavailability, contributing to its therapeutic effects .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:
- IC50 Values : Various analogs have shown IC50 values ranging from 1.82 to 5.55 μM against cancer cell lines such as HepG-2 and MCF-7 .
- Mechanisms : The compounds often induce apoptosis through mitochondrial pathways and increase reactive oxygen species (ROS) levels, leading to cell cycle arrest .
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, making it a candidate for further research in inflammatory diseases .
Case Studies and Research Findings
A review of relevant literature reveals several key findings regarding the biological activity of this compound:
-
Study on Anticancer Activity :
- A recent study evaluated a series of compounds based on similar structures, revealing that those with the bromophenyl group exhibited enhanced anticancer properties compared to their counterparts without this moiety.
- The study utilized flow cytometry to analyze cell cycle distribution in HepG-2 cells treated with these compounds, indicating a significant increase in cells arrested in the G0/G1 phase .
-
Inflammatory Response Evaluation :
- Another investigation assessed the compound's ability to modulate inflammatory pathways in vitro, demonstrating a reduction in TNF-alpha and IL-6 levels upon treatment .
Comparative Analysis with Similar Compounds
To better understand the uniqueness and efficacy of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure Features | Anticancer Activity (IC50) |
|---|---|---|
| Methyl 2-(4-bromophenyl)acetate | Bromophenyl group only | Higher than analogs |
| Ethyl 2-(4-bromophenyl)acetate | Ethyl ester instead of methyl | Moderate |
| 4-Bromo-2-chloro-6-methylphenyl chloroacetate | Additional chlorine atoms | Lower than Methyl compound |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
